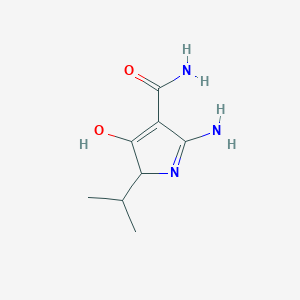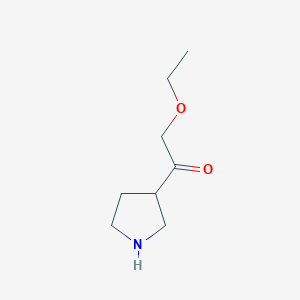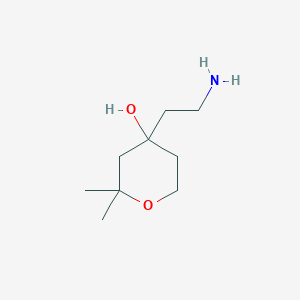![molecular formula C20H20FNO4 B13170034 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid is a synthetic compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a fluorine atom at the fifth position of the pentanoic acid chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the fifth position of the pentanoic acid chain through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atom, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using reagents such as piperidine or hydrazine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Piperidine or hydrazine in an organic solvent such as dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: The deprotected amino acid.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid has several applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of fluorinated peptides, which have enhanced stability and bioactivity.
Medicinal Chemistry: It is used in the development of fluorinated drugs, which often exhibit improved pharmacokinetic properties and metabolic stability.
Biological Studies: The compound is used to study the effects of fluorination on the structure and function of proteins and enzymes.
Industrial Applications: It is used in the production of fluorinated materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
作用机制
The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid involves its incorporation into peptides and proteins, where the fluorine atom can influence the molecular interactions and stability of the resulting molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, leading to changes in its biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the selective formation of the desired peptide bonds.
相似化合物的比较
Similar Compounds
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-bromopentanoic acid: Similar structure but with a bromine atom instead of fluorine.
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodopentanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, enhanced bioactivity, and unique electronic effects. These properties make it a valuable compound in various fields of research and industrial applications.
属性
分子式 |
C20H20FNO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |
InChI |
InChI=1S/C20H20FNO4/c21-11-13(9-10-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24)/t13-/m0/s1 |
InChI 键 |
HCXSANLZIDVDQY-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)CF |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)

![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)

